

# commercial suppliers of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

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## Compound of Interest

**Compound Name:** (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

**Cat. No.:** B056203

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An In-depth Technical Guide to the Commercial Sourcing of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** for Advanced Synthesis

## Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**, a critical chiral building block. Moving beyond a simple supplier list, we delve into the causality behind quality control, the impact of purity on experimental outcomes, and the practical steps for validating this key reagent for its demanding applications in asymmetric catalysis and chiral recognition.

## Section 1: The Strategic Importance of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

**(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**, a derivative of the renowned 1,1'-bi-2-naphthol (BINOL), is a non-planar molecule possessing axial chirality.<sup>[1][2]</sup> This C<sub>2</sub>-symmetric structure arises from hindered rotation (atropisomerism) around the single bond connecting the two naphthalene rings.<sup>[1][3]</sup> This unique stereochemical feature is the foundation of its utility as a "privileged ligand" scaffold in asymmetric synthesis.<sup>[4][5]</sup>

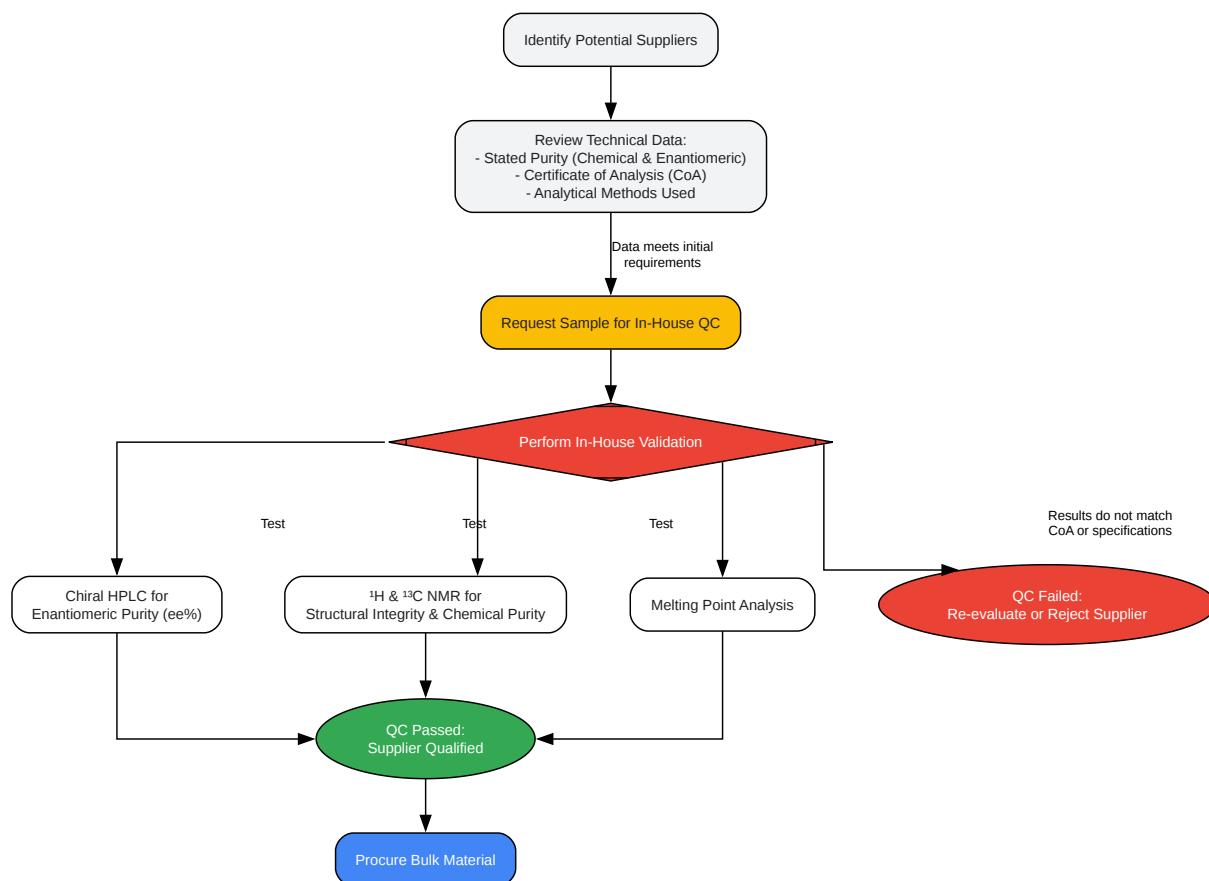
The strategic placement of bromine atoms at the 3 and 3' positions serves two primary functions:

- **Steric and Electronic Tuning:** The bulky bromine atoms modify the chiral pocket of the ligand, influencing the stereochemical outcome of catalytic reactions.[\[1\]](#)
- **Synthetic Handles:** These positions are reactive sites for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[\[1\]](#) This allows for the rational design of a vast library of more complex and highly effective chiral ligands tailored to specific chemical transformations.[\[5\]](#)

Given its role as a foundational precursor, the chemical and, most importantly, the enantiomeric purity of the starting material are paramount. An impure or enantiomerically contaminated batch can compromise the validity of an entire research campaign, leading to poor enantioselectivity, inconsistent results, and misleading conclusions. Therefore, rigorous supplier evaluation and incoming material qualification are not merely procedural; they are integral to the scientific process.

## Section 2: Supplier Qualification and Critical Quality Attributes

Selecting a supplier for a high-value chiral intermediate like (S)-3,3'-Dibromo-BINOL requires a systematic approach. The workflow below outlines the key decision points and validation steps.

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Caption: Supplier Qualification Workflow.

## Key Quality Metrics & Verification Protocols

A trustworthy supplier will provide a detailed Certificate of Analysis (CoA) with every batch. However, for critical applications, independent verification is essential.

1. Enantiomeric Purity (Enantiomeric Excess, ee%) This is the most critical parameter. The presence of the unwanted (R)-enantiomer can act as a catalyst inhibitor or, in some cases, catalyze the formation of the opposite product enantiomer, eroding the reaction's overall stereoselectivity.

- Standard Method: Chiral High-Performance Liquid Chromatography (HPLC).
- Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination
  - Column: A chiral stationary phase (CSP) column is required (e.g., Daicel Chiralpak series like IA, IB, or IC). The specific column must be chosen based on literature precedent or internal screening.
  - Mobile Phase: Typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization to achieve baseline separation of the enantiomers.
  - Sample Preparation: Prepare a stock solution of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
  - Racemic Standard: To confirm peak identity, a racemic  $(\pm)$ -3,3'-Dibromo-1,1'-bi-2-naphthol standard is required. Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.
  - Analysis:
    - Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm).
    - Inject the prepared sample of the purchased material.
    - Integrate the peak areas for both the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if detectable).

- Calculation:

- $ee\% = [(Area\_S - Area\_R) / (Area\_S + Area\_R)] * 100$
- A high-quality batch should have an  $ee\% > 99\%$ .

2. Chemical Purity Ensures that the material is free from residual solvents, starting materials, or side-products from the synthesis (e.g., mono-brominated BINOL or the parent BINOL).[\[1\]](#)

- Standard Method:  $^1H$  NMR Spectroscopy and Melting Point.
- Protocol:  $^1H$  NMR for Structural Verification
  - Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
  - Acquisition: Acquire a standard proton NMR spectrum (e.g., at 400 MHz).
  - Analysis: The spectrum should show a clean set of aromatic and hydroxyl proton signals consistent with the known structure. Pay close attention to the baseline for the absence of impurity peaks. The integration of signals should correspond to the expected proton count.
  - Reference: Compare the acquired spectrum against a known reference spectrum or literature data.[\[6\]](#)
- Melting Point: A sharp melting point within a narrow range (e.g., 256-260 °C) is indicative of high purity.[\[7\]](#) A broad or depressed melting range suggests the presence of impurities.

## Section 3: Commercial Supplier Landscape

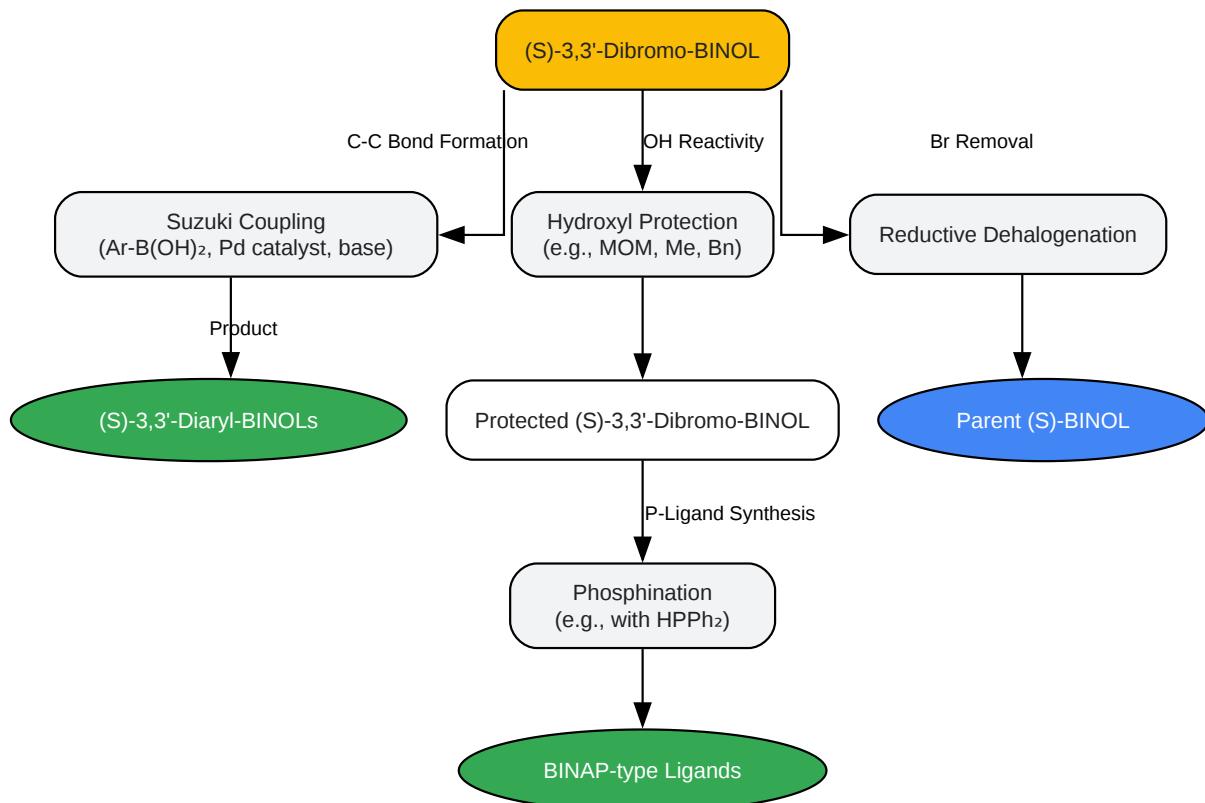
Several reputable chemical suppliers provide **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** for research and development purposes. While availability and pricing change, the key technical specifications provided by major vendors offer a baseline for comparison.

Supplier	Product Synonym(s)	CAS Number	Stated Purity / Assay	Molecular Weight ( g/mol )
Sigma-Aldrich (Merck)	(S)-3,3'-Dibromo- BINOL	119707-74-3	96%	444.12
TCI America	(S)-3,3'-Dibromo- 2,2'-dihydroxy- 1,1'-binaphthyl	119707-74-3	>97.0%	444.12
Benchchem	(S)-(-)-3,3'- Dibromo-1,1'-bi- 2-naphthol	119707-74-3	Not specified; for inquiry	444.12
Santa Cruz Biotechnology	(S)-3,3'-Dibromo- BINOL	119707-74-3	Not specified; for inquiry	444.12

Note: Data is compiled from supplier websites and is subject to change. Researchers should always obtain a lot-specific CoA.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Section 4: Field Insights on Application and Derivatization

Beyond its direct use, the true power of (S)-3,3'-Dibromo-BINOL lies in its versatility as a synthetic precursor. Understanding its reactivity is key to leveraging its full potential.

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Caption: Key Derivatization Pathways.

- As a Chiral Solvating Agent (CSA): In a non-catalytic role, this compound can be used directly in <sup>1</sup>H NMR spectroscopy to determine the enantiomeric purity of other chiral molecules, such as flavanones.[10][11][12] It forms diastereomeric complexes with the enantiomers of the analyte, causing a chemical shift separation of key signals, which allows for direct quantification by integration.[1]
- Synthesis of Diaryl-BINOL Ligands: The most common application is the synthesis of 3,3'-diaryl-BINOL derivatives via Suzuki coupling.[1] This reaction replaces the bromine atoms with aryl groups, which can be tailored to dramatically alter the steric and electronic properties of the resulting ligand, optimizing it for a specific catalytic reaction.

- Precursor to Phosphine Ligands: The hydroxyl groups can be converted to triflates or other leaving groups, which can then be displaced to install phosphine moieties, leading to BINAP-type ligands. This often requires prior protection of the hydroxyls before manipulation of the bromine atoms.

By starting with a well-characterized, high-purity supply of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**, researchers can confidently build a foundation for the discovery of novel, highly effective catalysts for modern asymmetric synthesis.

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